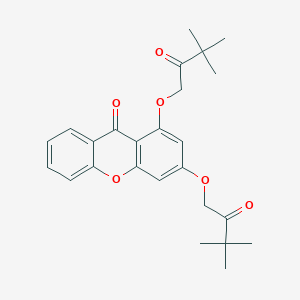
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a furan ring, a quinoxaline moiety, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This can be achieved by the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the quinoxaline moiety: This step involves the condensation of an appropriate diamine with a diketone to form the quinoxaline ring.
Final assembly: The final step involves the condensation of the furan-2-ylmethyl and quinoxaline moieties with the thiazolidinone core under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the furan or quinoxaline rings.
Scientific Research Applications
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinones, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the furan, quinoxaline, and thiazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H11N3O2S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N3O2S2/c21-16-14(24-17(23)20(16)10-12-4-2-8-22-12)9-11-3-1-5-13-15(11)19-7-6-18-13/h1-9H,10H2/b14-9- |
InChI Key |
JMRXSRUBYDUDGW-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12182307.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone](/img/structure/B12182319.png)




![1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12182371.png)
![N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12182381.png)
![2-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12182390.png)
![4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide](/img/structure/B12182395.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
![5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12182405.png)
![2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B12182408.png)
